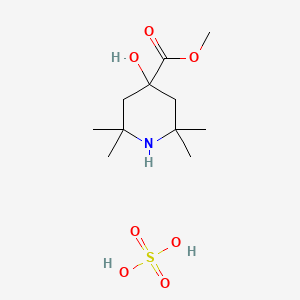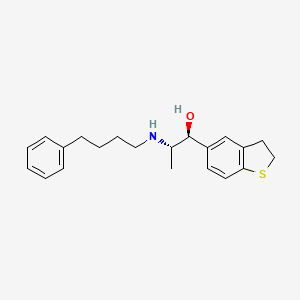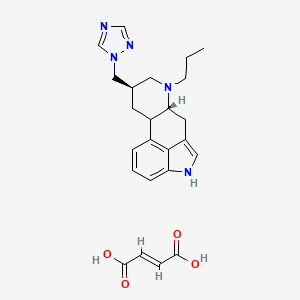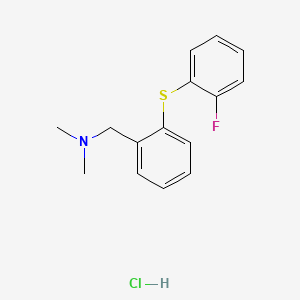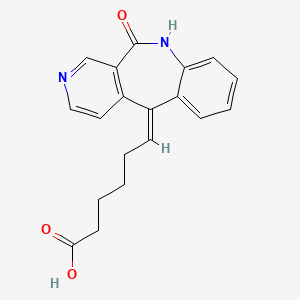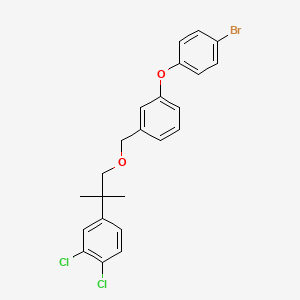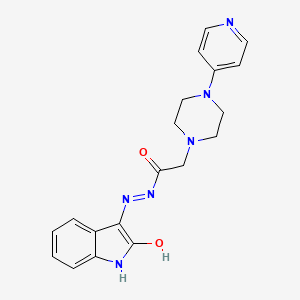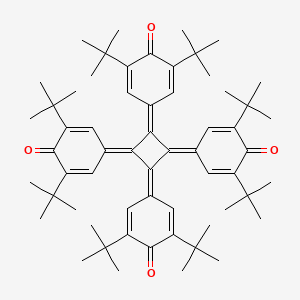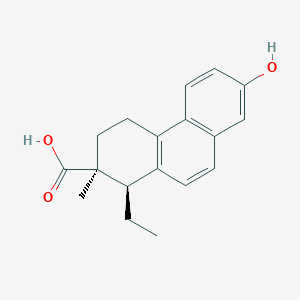
(-)-(Z)-Bisdehydrodoisynolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(Z)-Bisdehydrodoisynolic acid: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its specific stereochemistry and double bond configuration, which contribute to its distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(Z)-Bisdehydrodoisynolic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the basic skeleton of the compound through a series of organic reactions such as aldol condensation, Michael addition, or Diels-Alder reactions.
Introduction of functional groups: Functional groups are introduced through selective reactions like halogenation, hydroxylation, or esterification.
Stereochemical control: Ensuring the correct stereochemistry is crucial, often achieved through chiral catalysts or specific reaction conditions.
Final dehydrogenation: The final step involves the removal of hydrogen atoms to form the double bonds, typically using dehydrogenation agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-(Z)-Bisdehydrodoisynolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Chemistry:
Catalysis: (-)-(Z)-Bisdehydrodoisynolic acid can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing inhibitors.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Production: Its structure can be incorporated into polymers to modify their properties.
Mécanisme D'action
The mechanism by which (-)-(Z)-Bisdehydrodoisynolic acid exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and functional groups allow it to bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Dehydrodoisynolic acid: Lacks the specific double bond configuration of (-)-(Z)-Bisdehydrodoisynolic acid.
Isynolic acid: Different stereochemistry and functional groups.
Hydroxycinnamic acids: Similar in having aromatic rings and carboxylic acid groups but differ in overall structure and reactivity.
Uniqueness:
Stereochemistry: The specific (Z)-configuration and stereochemistry of this compound contribute to its unique reactivity and interaction with molecular targets.
Functional Groups: The presence of specific functional groups allows for diverse chemical reactions and applications.
Propriétés
Numéro CAS |
17659-99-3 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
(1R,2S)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m1/s1 |
Clé InChI |
HMYBVYBHZVQZNH-AEFFLSMTSA-N |
SMILES isomérique |
CC[C@@H]1C2=C(CC[C@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
SMILES canonique |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



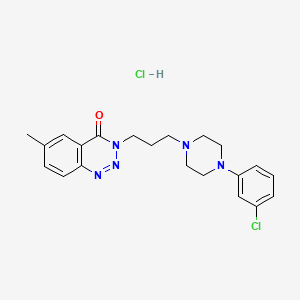

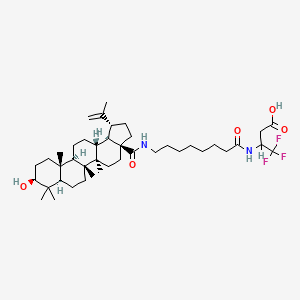
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
